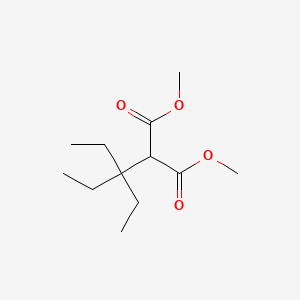










|
REACTION_CXSMILES
|
[CH2:1]([Mg]Cl)[CH3:2].[CH3:5][O:6][C:7](=[O:18])[C:8](=[C:13]([CH2:16][CH3:17])[CH2:14][CH3:15])[C:9]([O:11][CH3:12])=[O:10].[NH4+].[Cl-]>O1CCCC1.[Cu]I>[CH3:12][O:11][C:9](=[O:10])[CH:8]([C:13]([CH2:1][CH3:2])([CH2:16][CH3:17])[CH2:14][CH3:15])[C:7]([O:6][CH3:5])=[O:18] |f:2.3|
|


|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
7.61 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(C(=O)OC)=C(CC)CC)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
CUSTOM
|
|
Details
|
was gradually warmed room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
was lowered to −50° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 3 h
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to remove most of tetrahydrofuran
|
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with ethyl acetate twice
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography (EtOAc:hexanes=1:30)
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(C(=O)OC)C(CC)(CC)CC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g | |
| YIELD: PERCENTYIELD | 57% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |